molecular formula C9H11NO5 B1674845 L-6-Hydroxydopa CAS No. 27244-64-0

L-6-Hydroxydopa

Cat. No.: B1674845
CAS No.: 27244-64-0
M. Wt: 213.19 g/mol
InChI Key: YLKRUSPZOTYMAT-YFKPBYRVSA-N
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Description

L-6-Hydroxydopa, also known as 2,4,5-trihydroxyphenethylamine, is a synthetic monoaminergic neurotoxin. It is a highly selective neurotoxin that primarily targets noradrenergic nerves. This compound is used in scientific research to study the effects of neurotoxins on the nervous system and to model certain neurological diseases.

Mechanism of Action

Target of Action

L-6-Hydroxydopa, also known as 6-Hydroxy-L-DOPA, is a highly selective neurotoxin . Its primary targets are noradrenergic nerves . It interacts with Membrane primary amine oxidase , Primary amine oxidase , and Phenylethylamine oxidase .

Mode of Action

This compound is able to produce a chemical sympathectomy by destroying axonal tracts from sympathetic paraganglia as well as noradrenergic nerve terminals in peripheral organs and tissues . It was developed to replicate the actions of the selective neurotoxin 6-hydroxydopamine (6-OHDA) .

Biochemical Pathways

This compound affects the noradrenergic system . It produces destructive effects on the locus coeruleus, the largest noradrenergic nucleus in the brain, having long axonal projections to forebrain, hippocampus, and cerebellum .

Pharmacokinetics

Being an amino acid, it would be transported by facilitated diffusion into the brain, where abundant decarboxylase enzymes could convert this metabolic precursor to the active neurotoxic species, 6-ohda .

Result of Action

When administered in high doses, this compound produces near-total noradrenergic denervation of the hippocampus, approximately 90% noradrenergic denervation of the neocortex and cerebellum . In time, regenerated axons from the locus coeruleus regrow short axons to produce neoinnervation and ultimate hyperinnervation of hindbrain regions, pons, medulla, and two-fold hyperinnervation of the cerebellum .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is rapidly autoxidised to yield potentially toxic products and reactive oxygen species . Its ability to release Fe (II) from protein storage sites also results in the formation of highly reactive oxygen species .

Biochemical Analysis

Biochemical Properties

L-6-Hydroxydopa plays a significant role in biochemical reactions, particularly in the context of neurotoxicity. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is tyrosine hydroxylase, which is responsible for the conversion of tyrosine to L-DOPA. This compound can inhibit this enzyme, leading to a decrease in the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. Additionally, this compound can undergo auto-oxidation to form reactive oxygen species (ROS), which can further damage cellular components .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In neuronal cells, it can induce cell death through the generation of reactive oxygen species and the subsequent oxidative stress. This oxidative stress can lead to the activation of apoptotic pathways, resulting in programmed cell death. This compound also affects cell signaling pathways by altering the levels of catecholamines, which are critical for neurotransmission. Furthermore, it can influence gene expression by modulating the activity of transcription factors that respond to oxidative stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to and inhibit tyrosine hydroxylase, reducing the synthesis of catecholamines. It can also undergo auto-oxidation to form quinones and reactive oxygen species, which can react with and damage cellular proteins, lipids, and DNA. This oxidative damage can lead to the activation of stress response pathways and the induction of apoptosis. Additionally, this compound can interfere with mitochondrial function, further exacerbating cellular stress and promoting cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Initially, the compound induces acute oxidative stress and cell death. Over time, cells may activate compensatory mechanisms to counteract the damage. For example, the upregulation of antioxidant enzymes can help mitigate the effects of reactive oxygen species. Despite these compensatory mechanisms, prolonged exposure to this compound can lead to chronic oxidative stress and long-term cellular dysfunction. The stability of this compound in laboratory settings is also a critical factor, as it can degrade over time, affecting its potency and the consistency of experimental results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild oxidative stress and subtle changes in behavior. At higher doses, the compound can induce severe neurotoxicity, leading to significant neuronal damage and behavioral deficits. In some cases, high doses of this compound can be lethal. The threshold effects observed in these studies highlight the importance of dosage in determining the extent of neurotoxicity and the potential for adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to catecholamine metabolism. It can be metabolized by catechol-O-methyltransferase (COMT) to form 6-hydroxy-3-methoxy-L-DOPA, which is further metabolized to vanilmandelic acid (VMA) and excreted in the urine. Additionally, this compound can undergo auto-oxidation to form quinones and reactive oxygen species, which can participate in redox cycling and contribute to oxidative stress. The interactions of this compound with these metabolic pathways can affect metabolic flux and the levels of various metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by catecholaminergic neurons via the dopamine transporter (DAT) and the norepinephrine transporter (NET). Once inside the cells, this compound can accumulate in the cytoplasm and mitochondria, where it exerts its toxic effects. The distribution of this compound within tissues is influenced by its ability to cross the blood-brain barrier and its affinity for catecholaminergic neurons .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. Within cells, this compound can localize to the cytoplasm, mitochondria, and lysosomes. In the cytoplasm, it can interact with enzymes involved in catecholamine synthesis and metabolism. In mitochondria, this compound can disrupt mitochondrial function and promote the generation of reactive oxygen species. In lysosomes, this compound can contribute to the formation of lipofuscin, a marker of cellular aging and oxidative stress. The targeting signals and post-translational modifications that direct this compound to these specific compartments are critical for its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-6-Hydroxydopa can be synthesized through the resolution of N-benzoyl-3-(2,4,5-trihydroxyphenyl)alanine. The process involves the use of specific reagents and conditions to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization, purification, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

L-6-Hydroxydopa undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the conversion of this compound to its corresponding quinone form.

    Reduction: Reduction reactions can convert the quinone form back to this compound.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reducing agents such as sodium borohydride are commonly used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products

    Oxidation: The major product is the quinone form of this compound.

    Reduction: The major product is the original this compound.

    Substitution: The major products are the substituted derivatives of this compound.

Scientific Research Applications

L-6-Hydroxydopa has several scientific research applications:

    Chemistry: It is used to study the mechanisms of oxidation and reduction reactions.

    Biology: It is used to investigate the effects of neurotoxins on noradrenergic neurons.

    Medicine: It serves as a model compound to study neurological diseases such as Parkinson’s disease.

    Industry: It is used in the development of neurotoxic agents for research purposes.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxydopamine: A neurotoxin that selectively destroys catecholaminergic nerves.

    L-Dopa: A precursor to dopamine used in the treatment of Parkinson’s disease.

    Dopamine: A neurotransmitter involved in various neurological processes.

Uniqueness

L-6-Hydroxydopa is unique in its ability to selectively target noradrenergic neurons and its use as a model compound for studying neurotoxicity and neurological diseases. Unlike 6-hydroxydopamine, this compound can cross the blood-brain barrier, making it more effective in targeting central nervous system neurons .

Properties

IUPAC Name

(2S)-2-amino-3-(2,4,5-trihydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11/h2-3,5,11-13H,1,10H2,(H,14,15)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKRUSPZOTYMAT-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=CC(=C1O)O)O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90949974
Record name 2,5-Dihydroxytyrosinato(3-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27244-64-0
Record name 6-Hydroxy-L-DOPA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27244-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxydopa, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027244640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dihydroxytyrosinato(3-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dihydroxy-L-tyrosine, 3-(2,4,5-Trihydroxyphenyl)-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6-HYDROXYDOPA, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/580PK2O48O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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